molecular formula C11H11NO3 B11727929 3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid

3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11727929
M. Wt: 205.21 g/mol
InChI Key: RGFQVACBIDGKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid is an organic compound with the molecular formula C11H11NO3. It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-methylphenylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2-methylphenyl isocyanate with prop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can undergo substitution reactions where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

    Oxidation: The major product is the corresponding oxide.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methylphenyl)carbamoyl]prop-2-enoic acid
  • 3-[(4-Methylphenyl)carbamoyl]prop-2-enoic acid
  • 3-[(2-Ethylphenyl)carbamoyl]prop-2-enoic acid

Uniqueness

3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in enzyme inhibition and greater stability under various reaction conditions.

Properties

IUPAC Name

4-(2-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFQVACBIDGKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.